molecular formula C15H25N2O3PS2 B607903 GYY 4137 morpholine salt CAS No. 106740-09-4

GYY 4137 morpholine salt

Cat. No.: B607903
CAS No.: 106740-09-4
M. Wt: 376.5 g/mol
InChI Key: YZMHNNLDUWRZFW-UHFFFAOYSA-N
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Description

Morpholine (4-methoxyphenyl)(morpholino)phosphinodithioate is an organic molecular entity.

Mechanism of Action

Target of Action

GYY4137, also known as a hydrogen sulfide (H2S) donor, primarily targets microglial cells . These cells play a significant role in immunoinflammatory, degenerative, and neoplastic disorders of the central nervous system . GYY4137 has been shown to stimulate reactive oxygen species (ROS) generation in these cells .

Mode of Action

GYY4137 interacts with its targets by releasing H2S . In microglial cells, GYY4137 has been shown to suppress the secretion of tumor necrosis factor (TNF) and nitric oxide, while stimulating the generation of ROS . It also reduces the expression of CD40 and CD86, and affects the phagocytic ability of BV2 cells .

Biochemical Pathways

GYY4137 affects several biochemical pathways. It has been shown to potentiate TGF-β expression and production in dendritic cells, and significantly reduce IFN-γ and IL-17 production in lymph node and spinal cord T cells . This suggests that GYY4137 may downregulate inflammatory properties of cells but increase their ability to generate ROS .

Pharmacokinetics

It is known that gyy4137 is a slow-releasing h2s donor . This slow release could potentially influence its ADME properties and bioavailability, but more research is needed to fully understand these aspects.

Result of Action

The action of GYY4137 results in several molecular and cellular effects. It has been shown to downregulate inflammatory properties of BV2 cells, but increases their ability to generate ROS . In addition, GYY4137 has been found to reduce proteasome activity in SW620B8-mCherry cells .

Action Environment

The action of GYY4137 can be influenced by environmental factors. For example, the rate of H2S release from GYY4137 is pH and temperature-dependent . .

Biochemical Analysis

Biochemical Properties

GYY4137 has been shown to interact with various biomolecules, influencing biochemical reactions. It acts as a hydrogen sulfide donor, releasing H2S in a slow and sustained manner . This slow release of H2S is a key aspect of its biochemical properties, distinguishing it from other H2S donors .

Cellular Effects

GYY4137 has been found to have significant effects on various types of cells. For instance, it has been shown to stimulate the generation of reactive oxygen species in BV2 microglial cells while suppressing the secretion of tumor necrosis factor and nitric oxide . In cancer cell lines, GYY4137 has been observed to cause concentration-dependent cell death .

Molecular Mechanism

The molecular mechanism of GYY4137 involves its role as a hydrogen sulfide donor. It has been suggested that GYY4137 exerts its effects at the molecular level through the release of H2S . This includes binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, GYY4137 has been observed to have temporal effects. For example, when incubated in culture medium, GYY4137 led to the generation of low concentrations of H2S sustained over several days . This slow and sustained release of H2S is a key characteristic of GYY4137.

Dosage Effects in Animal Models

In animal models, the effects of GYY4137 have been observed to vary with different dosages. For instance, in mice xenograft studies using HL-60 and MV4-11 cells, GYY4137 at dosages of 100-300 mg/kg/day for 14 days significantly reduced tumor growth .

Metabolic Pathways

GYY4137 is involved in various metabolic pathways due to its role as a hydrogen sulfide donor. It has been suggested that GYY4137 may influence metabolic processes by modulating the activity of enzymes and affecting metabolic flux .

Properties

CAS No.

106740-09-4

Molecular Formula

C15H25N2O3PS2

Molecular Weight

376.5 g/mol

IUPAC Name

(4-methoxyphenyl)-morpholin-4-yl-sulfanylidene-sulfido-λ5-phosphane;morpholin-4-ium

InChI

InChI=1S/C11H16NO2PS2.C4H9NO/c1-13-10-2-4-11(5-3-10)15(16,17)12-6-8-14-9-7-12;1-3-6-4-2-5-1/h2-5H,6-9H2,1H3,(H,16,17);5H,1-4H2

InChI Key

YZMHNNLDUWRZFW-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)P(=S)(N2CCOCC2)S.C1COCCN1

Canonical SMILES

COC1=CC=C(C=C1)P(=S)(N2CCOCC2)[S-].C1COCC[NH2+]1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, soluble in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GYY4137;  GYY-4137;  GYY 4137;  GYY 4137 morpholine salt;  ZYJ1122;  ZYJ 1122;  ZYJ-1122.

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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